molecular formula C17H23N5O2S2 B13385325 (2S)-1-N-[5-(2-tert-butyl-1,3-thiazol-4-yl)-4-methyl-1,3-thiazol-2-yl]pyrrolidine-1,2-dicarboxamide

(2S)-1-N-[5-(2-tert-butyl-1,3-thiazol-4-yl)-4-methyl-1,3-thiazol-2-yl]pyrrolidine-1,2-dicarboxamide

Cat. No.: B13385325
M. Wt: 393.5 g/mol
InChI Key: HBPXWEPKNBHKAX-UHFFFAOYSA-N
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Description

(S)-N1-(2-(tert-butyl)-4’-methyl-[4,5’-bithiazol]-2’-yl)pyrrolidine-1,2-dicarboxamide is a complex organic compound that features a pyrrolidine ring, bithiazole moiety, and tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N1-(2-(tert-butyl)-4’-methyl-[4,5’-bithiazol]-2’-yl)pyrrolidine-1,2-dicarboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolidine ring, introduction of the bithiazole moiety, and incorporation of the tert-butyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. These methods are designed to ensure consistent quality and scalability while minimizing waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

(S)-N1-(2-(tert-butyl)-4’-methyl-[4,5’-bithiazol]-2’-yl)pyrrolidine-1,2-dicarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Chemistry

In chemistry, (S)-N1-(2-(tert-butyl)-4’-methyl-[4,5’-bithiazol]-2’-yl)pyrrolidine-1,2-dicarboxamide is used as a building block for the synthesis of more complex molecules.

Biology

In biology, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential .

Medicine

In medicine, (S)-N1-(2-(tert-butyl)-4’-methyl-[4,5’-bithiazol]-2’-yl)pyrrolidine-1,2-dicarboxamide is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new pharmaceuticals .

Industry

In industry, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties. It is also employed in the production of specialty chemicals and intermediates .

Mechanism of Action

The mechanism of action of (S)-N1-(2-(tert-butyl)-4’-methyl-[4,5’-bithiazol]-2’-yl)pyrrolidine-1,2-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects, such as inhibition of enzyme activity or alteration of cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-N1-(2-(tert-butyl)-4’-methyl-[4,5’-bithiazol]-2’-yl)pyrrolidine-1,2-dicarboxamide is unique due to its bithiazole moiety, which imparts distinct chemical and biological properties.

Biological Activity

The compound (2S)-1-N-[5-(2-tert-butyl-1,3-thiazol-4-yl)-4-methyl-1,3-thiazol-2-yl]pyrrolidine-1,2-dicarboxamide is a thiazole derivative that has garnered attention for its potential biological activities. This article will explore its synthesis, biological properties, particularly its antimicrobial and anticancer activities, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C14H18N4O4S2C_{14}H_{18}N_4O_4S_2, with a molecular weight of 358.44 g/mol. Its structure features a pyrrolidine core substituted with thiazole rings, which are known for their diverse biological activities.

Synthesis

The synthesis of thiazole derivatives typically involves multi-step reactions starting from readily available precursors. The specific synthetic route for this compound may involve the formation of the thiazole rings through cyclization reactions followed by amide bond formation to yield the final product.

Antimicrobial Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For instance, a related compound showed minimum inhibitory concentrations (MIC) ranging from 0.23 to 0.70 mg/mL against various bacterial strains, including Bacillus cereus and Escherichia coli .

Compound MIC (mg/mL) Target Organism
This compoundTBDTBD
Related Thiazole Derivative0.23 - 0.70Bacillus cereus
Related Thiazole Derivative0.47 - 0.94Escherichia coli

The compound's mechanism of action may involve inhibition of bacterial cell wall synthesis by targeting specific enzymes such as MurB in E. coli, which has been shown to interact favorably with similar thiazole compounds .

Anticancer Activity

Thiazole derivatives have also been investigated for their anticancer properties. For example, certain modifications to thiazole structures have led to enhanced activity against cancer cell lines by inducing apoptosis or inhibiting cell proliferation .

Case Studies

  • Antimicrobial Efficacy : A study evaluating various thiazole derivatives reported significant antibacterial activity against resistant strains, suggesting that modifications in the thiazole structure can lead to improved efficacy .
  • Anticancer Potential : Research on thiazole-based compounds indicated that specific substitutions could enhance their ability to inhibit cancer cell growth, particularly in melanoma and breast cancer models .

Properties

Molecular Formula

C17H23N5O2S2

Molecular Weight

393.5 g/mol

IUPAC Name

1-N-[5-(2-tert-butyl-1,3-thiazol-4-yl)-4-methyl-1,3-thiazol-2-yl]pyrrolidine-1,2-dicarboxamide

InChI

InChI=1S/C17H23N5O2S2/c1-9-12(10-8-25-14(20-10)17(2,3)4)26-15(19-9)21-16(24)22-7-5-6-11(22)13(18)23/h8,11H,5-7H2,1-4H3,(H2,18,23)(H,19,21,24)

InChI Key

HBPXWEPKNBHKAX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)N2CCCC2C(=O)N)C3=CSC(=N3)C(C)(C)C

Origin of Product

United States

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